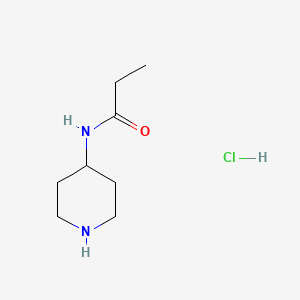

N-(piperidin-4-yl)propanamide hydrochloride

Description

N-(piperidin-4-yl)propanamide hydrochloride (CAS 22352-81-4), also known as Norfentanyl Hydrochloride, is a synthetic compound structurally related to fentanyl. Its molecular formula is C₁₄H₂₁ClN₂O, with a molecular weight of 268.79 g/mol . The compound consists of a piperidine ring substituted at the 4-position with a propanamide group and a phenyl moiety (Figure 1). It is hygroscopic and requires storage at -20°C under an inert atmosphere to maintain stability . Norfentanyl is primarily recognized as a major metabolite of fentanyl, lacking the phenethyl group on the piperidine nitrogen that defines fentanyl’s high opioid receptor affinity .

Properties

IUPAC Name |

N-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWBGTYXABSUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(piperidin-4-yl)propanamide hydrochloride involves several steps, typically starting with the preparation of piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives to form piperidine, followed by functionalization to introduce the propanamide group . Industrial production methods often utilize multicomponent reactions and cyclization processes to achieve high yields and selectivity .

Chemical Reactions Analysis

N-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-4-yl)propanamide oxides, while reduction can produce N-(piperidin-4-yl)propanamine .

Scientific Research Applications

Pharmacological Properties

N-(piperidin-4-yl)propanamide hydrochloride exhibits a range of pharmacological activities, making it a subject of interest for drug development. Some of the key properties include:

- Analgesic Activity : Similar compounds have shown significant analgesic effects, indicating potential use in pain management. For instance, N-(4-piperidinyl)-N-phenylamides have been noted for their potent analgesic activity, suggesting that derivatives like N-(piperidin-4-yl)propanamide hydrochloride may possess similar properties .

- Anti-inflammatory Effects : Research indicates that piperidine derivatives can modulate inflammatory pathways. For example, studies have demonstrated that certain piperidine derivatives inhibit the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines such as IL-1β.

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-(piperidin-4-yl)propanamide hydrochloride is essential for understanding how modifications can enhance its biological activity. Key findings include:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of hydrophobic groups | Increased lipophilicity and potency | |

| Substitution at N-position | Enhanced binding affinity to targets | |

| Alteration of acetamide group | Variable effects on anti-inflammatory activity |

These insights guide future research directions aimed at developing more effective derivatives.

Case Studies

Several case studies illustrate the applications and effects of N-(piperidin-4-yl)propanamide hydrochloride:

Case Study 1: Analgesic Potential

A study involving analogs of N-(piperidin-4-yl)propanamide hydrochloride demonstrated significant analgesic effects comparable to established opioids. This suggests its potential as a new analgesic agent in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments showed that this compound effectively inhibited IL-1β release in macrophages stimulated with LPS/ATP, supporting its role as an anti-inflammatory agent.

Case Study 3: Safety Profile

Cytotoxicity tests on various cell lines indicated a favorable safety margin for N-(piperidin-4-yl)propanamide hydrochloride, showing no significant decrease in cell viability at concentrations up to 100 µM. This is crucial for further development and potential therapeutic use.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fentanyl Hydrochloride

Fentanyl Hydrochloride (CAS 1443-54-5, IUPAC name: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride) shares the core piperidin-4-ylpropanamide structure with Norfentanyl but includes a 2-phenylethyl group on the piperidine nitrogen (Table 1). This modification enhances fentanyl’s μ-opioid receptor binding affinity by 50–100 times compared to morphine, making it a potent analgesic . In contrast, Norfentanyl’s lack of this group results in negligible opioid activity, positioning it as a biomarker for fentanyl exposure in forensic toxicology .

| Parameter | Norfentanyl Hydrochloride | Fentanyl Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₄H₂₁ClN₂O | C₂₂H₂₈ClN₂O |

| Molecular Weight | 268.79 g/mol | 372.93 g/mol |

| Key Substituent | No phenethyl group | 2-Phenylethyl on piperidine-N |

| Opioid Activity | Inactive metabolite | Potent μ-opioid agonist |

| Primary Use | Forensic biomarker | Anesthetic/analgesic |

W-18 and W-15

W-18 and W-15 are sulfonamide derivatives with structural similarities to fentanyl but distinct pharmacological profiles. W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) differ from Norfentanyl in two ways:

Core Structure : Both contain a sulfonamide group instead of a propanamide chain.

Piperidine Substitution: W-18/W-15 are 2-piperidinylidene derivatives, whereas Norfentanyl is a 4-piperidinyl compound . These structural changes result in non-opioid activity, with W-18 initially mischaracterized as a cannabinoid receptor ligand but later shown to lack affinity for common CNS targets .

Alfentanil Analogues

Alfentanil derivatives, such as N-(4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride (CAS 84255-05-0, molecular formula: C₂₃H₃₁ClN₂O₂), introduce methoxymethyl or benzyl groups to the piperidine ring . These modifications increase lipophilicity and prolong metabolic half-life compared to Norfentanyl. Alfentanil itself is used in anesthesia due to its rapid onset, but its analogues are often research tools for studying opioid receptor kinetics .

Positional Isomers and Derivatives

- N-Methyl-3-(piperidin-4-yl)propanamide hydrochloride (CAS 2704166-03-8): Substitutes the propanamide at the 3-position of the piperidine ring, likely disrupting receptor binding .

Biological Activity

N-(piperidin-4-yl)propanamide hydrochloride, a compound related to the fentanyl series, has garnered attention for its significant biological activities, particularly in the context of analgesic effects and potential psychoactive properties. This article provides an in-depth review of its biological activity, focusing on its pharmacological effects, metabolic pathways, and related case studies.

1. Overview of N-(piperidin-4-yl)propanamide Hydrochloride

N-(piperidin-4-yl)propanamide hydrochloride is a synthetic compound that belongs to the class of 4-anilidopiperidine derivatives. It is structurally similar to fentanyl, a potent opioid analgesic. The compound's biological activity primarily revolves around its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

2.1 Analgesic Properties

The analgesic potency of N-(piperidin-4-yl)propanamide hydrochloride has been evaluated in various studies. For instance, it has been shown to exhibit high affinity for mu-opioid receptors, which is a characteristic shared with other fentanyl analogs. In comparative studies, the compound demonstrated an analgesic potency significantly higher than morphine.

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| N-(piperidin-4-yl)propanamide | 3.45 ± 0.45 | ~300x morphine |

| Fentanyl | 0.93 ± 0.12 | ~10,000x morphine |

This table illustrates the comparative potency of N-(piperidin-4-yl)propanamide hydrochloride against morphine and fentanyl.

2.2 Psychoactive Effects

Research indicates that N-(piperidin-4-yl)propanamide hydrochloride may also exhibit psychoactive effects similar to those of other synthetic opioids. Its structural modifications allow it to interact with various neurotransmitter systems beyond just opioid receptors, potentially influencing dopaminergic pathways associated with reward and addiction.

3. Metabolic Pathways

The metabolism of N-(piperidin-4-yl)propanamide hydrochloride primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes facilitate the conversion of the compound into several metabolites, some of which may retain biological activity.

3.1 Metabolic Profile

The metabolic pathways can be summarized as follows:

- N-dealkylation : This is the primary metabolic pathway where the piperidine ring undergoes dealkylation.

- Hydroxylation : Subsequent hydroxylation occurs at various positions on the piperidine and phenyl rings.

- Excretion : The majority of metabolites are excreted via urine and feces.

4. Case Studies

Several case studies have highlighted the clinical implications of N-(piperidin-4-yl)propanamide hydrochloride use:

4.1 Case Study: Analgesic Use in Postoperative Pain Management

In a clinical scenario involving postoperative patients, N-(piperidin-4-yl)propanamide hydrochloride was administered as part of a multimodal analgesia regimen. The results indicated significant pain relief with fewer side effects compared to traditional opioids.

4.2 Case Study: Overdose Incidents

Reports have emerged linking N-(piperidin-4-yl)propanamide hydrochloride to overdose cases similar to those associated with other fentanyl analogs. These incidents underscore the compound's potency and the risks associated with its use outside controlled medical environments.

5. Conclusion

N-(piperidin-4-yl)propanamide hydrochloride exhibits potent biological activity primarily as an analgesic agent through its high affinity for mu-opioid receptors and potential psychoactive effects. Its metabolism via hepatic pathways leads to various metabolites that may also contribute to its overall pharmacological profile. Continued research is essential to fully understand its therapeutic potential and safety profile, particularly in light of emerging concerns regarding synthetic opioids.

Q & A

Q. Key Reaction Parameters

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Acetophenone, phenethylamine, paraformaldehyde | Acidic (HCl), reflux | 87–98% |

Basic: Which analytical techniques are prioritized for characterizing N-(piperidin-4-yl)propanamide hydrochloride?

Methodological Answer:

Characterization requires orthogonal techniques:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by area normalization) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 276.37 (free base) and 401 g/mol (hydrochloride) .

- Melting Point : Critical for salt identification (e.g., 232–234°C for related piperidine derivatives) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats; avoid inhalation (no OSHA exposure limits established) .

- Waste Disposal : Incinerate via certified hazardous waste facilities .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., receptor affinity vs. cytotoxicity)?

Methodological Answer:

Contradictions often arise from:

- Impurity interference : Trace impurities like N-Phenyl-N-(piperidin-4-yl)propanamide (Impurity B, CAS 1609-66-1) may modulate activity .

- Experimental Design : Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) to confirm receptor interactions.

- Dose-Response Curves : Validate cytotoxicity thresholds (e.g., IC₅₀) using standardized cell lines .

Q. Common Impurities

| Impurity | CAS Number | Impact |

|---|---|---|

| Fentanyl N-Oxide Hydrochloride | n/a | False-positive opioid receptor activity |

| Aniline Hydrochloride | 142-04-1 | Cytotoxicity at >10 µM |

Advanced: How to design stability studies under varying environmental conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–13 (HCl/NaOH) at 40°C for 72 hours; monitor via HPLC .

- Thermal Stability : Accelerated testing at 60°C for 1 month; degradation products identified by LC-MS .

- Light Sensitivity : UV irradiation (300–400 nm) for 48 hours; quantify photodegradants .

Q. Stability Data Example

| Condition | Degradation Products | Stability (%) |

|---|---|---|

| pH 3, 40°C | Hydrolyzed amide | 85–90 |

| 60°C, dry | None detected | 98 |

Advanced: What strategies optimize impurity profiling for regulatory compliance?

Methodological Answer:

Q. Impurity Limits (EP Standards)

| Impurity | Acceptable Level |

|---|---|

| Aniline Hydrochloride | ≤0.15% |

| N-Oxide Derivative | ≤0.10% |

Advanced: How to investigate structure-activity relationships (SAR) for piperidine analogs?

Methodological Answer:

- Core Modifications : Substitute the piperidine nitrogen with alkyl groups (e.g., phenethyl) to assess opioid receptor affinity .

- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to predict binding to µ-opioid receptors .

- In Vivo Validation : Compare analgesic efficacy in rodent models (e.g., tail-flick test) against fentanyl analogs .

Advanced: What methods validate batch-to-batch consistency in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.